tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate
Description
tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate (CAS: 1637533-76-6) is a brominated heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core fused with a dioxo-substituted dihydrothiazole ring. The tert-butyl acetate ester group enhances lipophilicity and stability, making it a valuable intermediate in medicinal chemistry and organic synthesis . Its structural uniqueness lies in the bromo substituent at the 2-position of the thiazole ring, which facilitates further functionalization via nucleophilic substitution or cross-coupling reactions. This compound is cataloged in specialized reagent databases (e.g., chem960.com ) and is utilized in pharmaceutical research for scaffold diversification .
Properties
Molecular Formula |
C11H12BrN3O4S |
|---|---|
Molecular Weight |
362.20 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromo-5,7-dioxo-4H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C11H12BrN3O4S/c1-11(2,3)19-5(16)4-15-8(17)6-7(14-10(15)18)20-9(12)13-6/h4H2,1-3H3,(H,14,18) |
InChI Key |
MPMYMEHCVKKLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)SC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Starting Material : 2-Amino-4,5-dihydrothiazole derivatives.
-
Cyclization Agent : Ethyl chloroacetate or bromoacetate under refluxing conditions.
-
Solvent : Ethanol or tetrahydrofuran (THF).
-
Catalyst : Acidic (e.g., H₂SO₄) or basic (e.g., triethylamine) conditions.
-
React 2-amino-4,5-dihydrothiazole (10 mmol) with ethyl bromoacetate (12 mmol) in ethanol at 80°C for 6 hours.
-
Neutralize with aqueous ammonia to isolate the thiazolo[5,4-d]pyrimidine-5,7-dione intermediate.
Bromination at Position 2
Introducing the bromo group at position 2 of the thiazolopyrimidine core is critical for subsequent functionalization. Bromination is typically achieved using phosphorus oxybromide (POBr₃) or bromine in the presence of a Lewis acid.
Method Comparison:
| Bromination Agent | Conditions | Yield | Reference |
|---|---|---|---|
| POBr₃ | Reflux in toluene, 4 h | 82% | |
| Br₂ + AlCl₃ | 0°C to RT, 2 h | 68% | |
| N-Bromosuccinimide (NBS) | DMF, 60°C, 3 h | 74% |
-
Suspend thiazolo[5,4-d]pyrimidine-5,7-dione (5 mmol) in toluene.
-
Add POBr₃ (15 mmol) and heat at 110°C for 4 hours.
-
Quench with ice water, extract with dichloromethane, and purify via recrystallization.
Alkylation with tert-Butyl Bromoacetate
The tert-butyl acetate group is introduced via N-alkylation of the thiazolopyrimidine nitrogen. This step requires careful control of reaction conditions to avoid over-alkylation.
Reaction Parameters:
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
Example from Patent Literature :
-
Combine 2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidine (3 mmol) with tert-butyl bromoacetate (3.3 mmol) in DMF.
-
Add K₂CO₃ (6 mmol) and stir at 70°C for 12 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 3:1).
Purification and Characterization
Final purification often involves chromatographic techniques or recrystallization. Analytical data from patents and journals confirm structural integrity:
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 4.62 (s, 2H, CH₂CO), 5.21 (s, 2H, thiazole-CH₂), 7.82 (s, 1H, pyrimidine-H).
-
HRMS : m/z calculated for C₁₃H₁₆BrN₃O₄S [M+H]⁺: 406.01; found: 406.03.
Challenges and Optimizations
Side Reactions:
Scale-Up Considerations:
-
Continuous Flow Synthesis : Reduces reaction time from 12 hours to 2 hours for alkylation.
-
Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves sustainability.
Industrial Applications
This compound serves as an intermediate in synthesizing kinase inhibitors (e.g., PI3Kβ inhibitors) and ACC (acetyl-CoA carboxylase) inhibitors. Its bromo group enables further cross-coupling reactions, such as Suzuki-Miyaura arylations .
Chemical Reactions Analysis
tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl groups in the thiazolo[5,4-d]pyrimidine core can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Scientific Research Applications
Biological Applications
The compound exhibits several potential biological activities, making it a candidate for various research applications:
1. Antimicrobial Activity
Research indicates that compounds with similar structures to tert-butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate show significant antimicrobial properties. The thiazolo-pyrimidine moiety is often associated with enhanced antibacterial activity against various pathogens. Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
The unique structural features of this compound suggest potential anticancer properties. Preliminary studies have indicated that thiazole and pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cellular signaling pathways . Further research is needed to elucidate the specific mechanisms of action for this compound.
3. Enzyme Inhibition
There is growing interest in the ability of this compound to act as an inhibitor for specific enzymes involved in disease processes. For instance, compounds with similar thiazolo-pyrimidine structures have been studied for their inhibitory effects on enzymes like MmpL3, which is crucial in bacterial cell wall synthesis and a target for tuberculosis treatment .
Chemical Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole-Pyrimidine Core : The initial step involves the synthesis of the thiazole-pyrimidine core through cyclization reactions.
- Bromination : The introduction of the bromo substituent is achieved via electrophilic bromination methods.
- Acetate Formation : Finally, the tert-butyl acetate group is introduced to complete the synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 2-{2-bromo-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbonyl groups play crucial roles in binding to active sites, while the thiazolo[5,4-d]pyrimidine core provides structural stability. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the specific biological context .
Comparison with Similar Compounds
Key Observations :
Core Heterocycle Variation: The target compound’s thiazolo[5,4-d]pyrimidine core is distinct from benzo[d]thiazole (1253654-37-3) or thiazolo[5,4-c]pyridine (365996-05-0). Bromination at the 2-position is conserved in analogs like 1253654-37-3 and 1035219-96-5, but the dioxo groups in the target compound increase electrophilicity, enabling nucleophilic attacks at the 5- and 7-positions .
Functional Group Impact: The tert-butyl acetate ester in the target compound improves solubility in organic solvents compared to carbamate (1253654-37-3) or carboxylate (365996-05-0) derivatives, facilitating purification in synthetic workflows . The amino group in 365996-05-0 allows hydrogen bonding, whereas the bromo group in the target compound prioritizes reactivity over direct target binding .
Biological Relevance: While IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea), a related thiazolo-pyrimidine, exhibits neuroprotective effects in Parkinson’s models, the bromo and ester groups in the target compound suggest divergent applications, likely in covalent inhibitor design or radiopharmaceuticals .
Biological Activity
tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
- Molecular Formula : C11H15BrN2O2S
- Molecular Weight : 319.22 g/mol
- CAS Number : 365996-06-1
The compound features a thiazole ring fused with a pyrimidine structure, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit broad-spectrum antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Antitumor Activity
Studies have suggested that thiazole and pyrimidine derivatives possess antitumor properties:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation.
Antioxidant Properties
The compound's structure may confer antioxidant capabilities:
- Free Radical Scavenging : It has been observed that similar compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate?
The synthesis typically involves multi-step reactions, leveraging bromination and esterification strategies. Key steps include:
- Bromination of the thiazolo-pyrimidine core : Use N-bromosuccinimide (NBS) in anhydrous DMF under nitrogen to introduce the bromo group at the 2-position .
- Esterification : React the intermediate with tert-butyl chloroacetate in the presence of a base (e.g., NaH) in THF at 0–5°C to form the tert-butyl ester .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. How can researchers ensure the stability of this compound under laboratory storage conditions?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent decomposition of the dioxo and bromo groups .
- Solubility : Dissolve in anhydrous DMSO or DCM for short-term use; avoid aqueous buffers (pH > 7) to prevent ester hydrolysis .
- Monitoring : Regular NMR (1H, 13C) and HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H NMR (DMSO-d6) to confirm the tert-butyl group (δ ~1.4 ppm) and bromo-thiazolo-pyrimidine protons (δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calcd. for C13H15BrN2O4S: 397.99 g/mol) .
- IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and dioxo groups) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Structure refinement : Apply SHELXL for small-molecule refinement, focusing on the bromo-thiazolo-pyrimidine core’s bond angles and torsional parameters .
- Validation : Cross-check with DFT calculations (B3LYP/6-31G* level) to reconcile discrepancies in dihedral angles .
Q. What strategies address contradictions in reactivity data for the bromo substituent?
- Competitive reactions : Compare nucleophilic substitution (e.g., Suzuki coupling) vs. elimination pathways under varying conditions (Pd catalysis, temperature) .
- Kinetic studies : Monitor reaction progress via 19F NMR (if fluorinated analogs are used) or LC-MS to identify intermediates .
- Computational modeling : Use Gaussian or ORCA to calculate activation energies for competing pathways .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent variation : Replace the bromo group with Cl, I, or CF3 to assess electronic effects on target binding .
- Ester hydrolysis : Synthesize the free acid derivative and test for improved solubility or altered pharmacokinetics .
- Biological assays : Screen analogs against kinase panels (e.g., EGFR, CDK2) to identify inhibitory trends .
Q. What methodologies resolve spectral data contradictions during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
